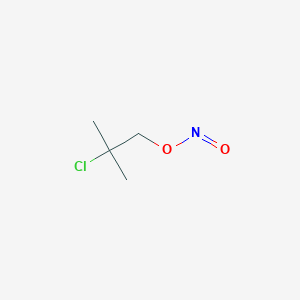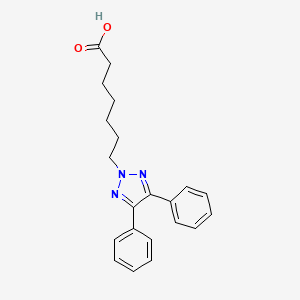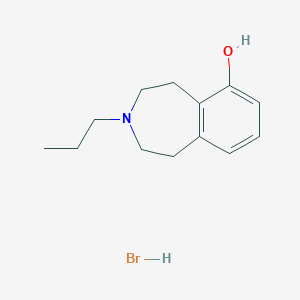![molecular formula C13H21ClN2O2 B12546531 3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride CAS No. 827028-41-1](/img/structure/B12546531.png)
3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is a chemical compound with the molecular formula C13H21ClN2O2. It is known for its unique structure, which includes an aminobenzoyl group and a trimethylammonium group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride typically involves the reaction of 4-aminobenzoyl chloride with N,N,N-trimethylpropan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to obtain high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as sodium hydroxide or ammonia. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Aplicaciones Científicas De Investigación
3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride involves its interaction with specific molecular targets and pathways. The aminobenzoyl group can interact with enzymes and receptors, leading to various biological effects. The trimethylammonium group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoyl chloride: A precursor in the synthesis of 3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride, known for its reactivity and use in organic synthesis.
3-[(4-Aminobenzoyl)oxy]-N-benzyl-N-methylpropan-1-aminium chloride: A structurally similar compound with different substituents, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its combination of an aminobenzoyl group and a trimethylammonium group. This unique structure imparts specific chemical and biological properties that make it valuable for research and industrial applications .
Propiedades
Número CAS |
827028-41-1 |
|---|---|
Fórmula molecular |
C13H21ClN2O2 |
Peso molecular |
272.77 g/mol |
Nombre IUPAC |
3-(4-aminobenzoyl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-15(2,3)9-4-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,4,9-10H2,1-3H3,(H-,14,16);1H |
Clave InChI |
ARQBXLBFYVSWCK-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCCOC(=O)C1=CC=C(C=C1)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[({2-Hydroxy-6-[(prop-2-en-1-yl)oxy]hex-1-en-3-yl}oxy)carbonyl]benzoate](/img/structure/B12546459.png)


![5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12546474.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)

![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)
![8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol](/img/structure/B12546507.png)




